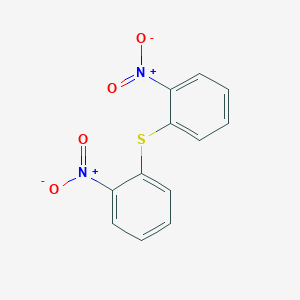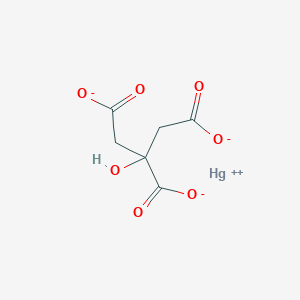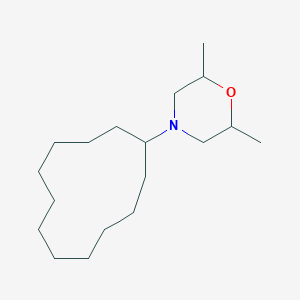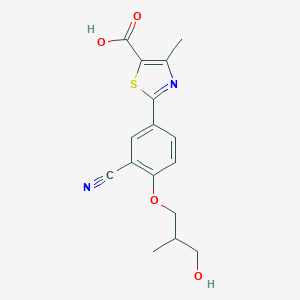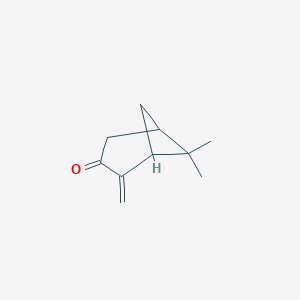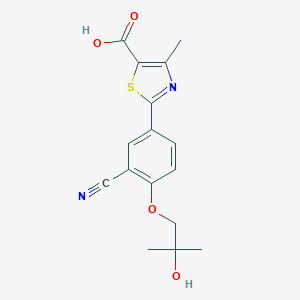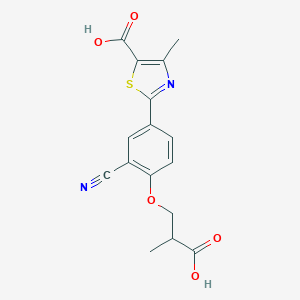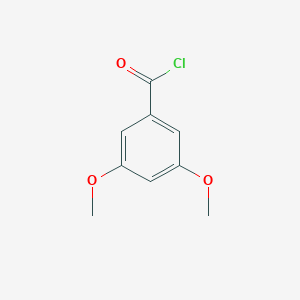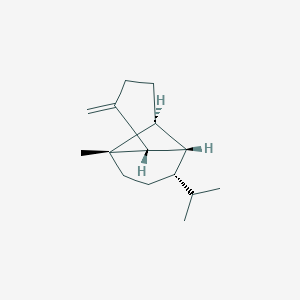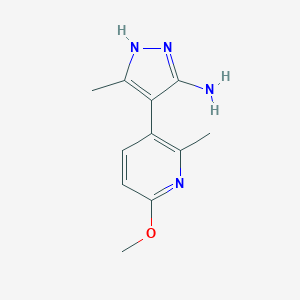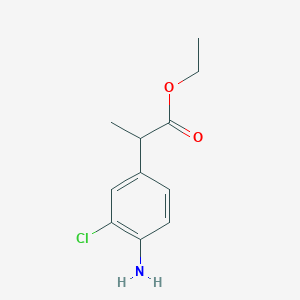
4-Amino-3-chloro-hydratropicAcidEthylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-chloro-hydratropicAcidEthylEster is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propionate backbone, which is further substituted with a 3-chloro-4-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl alpha-(3-chloro-4-aminophenyl)-propionate typically involves the esterification of alpha-(3-chloro-4-aminophenyl)-propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
alpha-(3-chloro-4-aminophenyl)-propionic acid+ethanolacid catalystethyl alpha-(3-chloro-4-aminophenyl)-propionate+water
Industrial Production Methods
In an industrial setting, the production of ethyl alpha-(3-chloro-4-aminophenyl)-propionate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloro-hydratropicAcidEthylEster can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-Amino-3-chloro-hydratropicAcidEthylEster has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl alpha-(3-chloro-4-aminophenyl)-propionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
4-Amino-3-chloro-hydratropicAcidEthylEster can be compared with other similar compounds, such as:
Ethyl alpha-(4-aminophenyl)-propionate: Lacks the chloro substitution, which may affect its reactivity and biological activity.
Ethyl alpha-(3-chloro-4-nitrophenyl)-propionate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.
Ethyl alpha-(3-chloro-4-hydroxyphenyl)-propionate: Contains a hydroxyl group, which can influence its solubility and reactivity.
The presence of the chloro and amino groups in ethyl alpha-(3-chloro-4-aminophenyl)-propionate makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
ethyl 2-(4-amino-3-chlorophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-11(14)7(2)8-4-5-10(13)9(12)6-8/h4-7H,3,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTJMBKBIFEFTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(C=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
